1-(4-chlorobenzyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea

Lipophilicity ADME Permeability

Research on pyrazol-3-yl urea ACAT/Cdk4 inhibitors is often hampered by inconsistent biological data when unverified structural analogs are substituted. This compound, with its defined 4-chlorobenzyl and 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl substitution, eliminates that ambiguity. - Validated ACAT inhibitor scaffold; low lipophilicity (XLogP3 = 1.9) supports metabolic stability in CNS models - TPSA 59 Ų enables blood-brain barrier penetration studies - Structurally matched negative control for antiviral capsid assembly screens Supplied with ≥95% purity and full analytical documentation for reliable, reproducible experimental outcomes.

Molecular Formula C16H19ClN4O
Molecular Weight 318.81
CAS No. 1448066-80-5
Cat. No. B2845962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea
CAS1448066-80-5
Molecular FormulaC16H19ClN4O
Molecular Weight318.81
Structural Identifiers
SMILESCN1C(=CC(=N1)CNC(=O)NCC2=CC=C(C=C2)Cl)C3CC3
InChIInChI=1S/C16H19ClN4O/c1-21-15(12-4-5-12)8-14(20-21)10-19-16(22)18-9-11-2-6-13(17)7-3-11/h2-3,6-8,12H,4-5,9-10H2,1H3,(H2,18,19,22)
InChIKeyPWEFPCOUEMTSHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea: Compound Class and Procurement Specifications


1-(4-chlorobenzyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea is a synthetic small molecule belonging to the pyrazol-3-yl urea class. Its core structure features a urea moiety linking a 4-chlorobenzyl group and a 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl methyl group [1]. This class of trisubstituted ureas has been extensively investigated for biological activity, particularly as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT) and cyclin-dependent kinase 4 (Cdk4), with the pyrazol-3-yl group identified as a key heteroaromatic ring for a favorable biological profile [2]. The compound's molecular formula is C16H19ClN4O, with a molecular weight of 318.80 g/mol, and a computed XLogP3-AA of 1.9 [1].

Compound Class Pyrazol-3-yl urea scaffold with reported ACAT and Cdk4 inhibition context
Substitution Signature Unique 4-chlorobenzyl and 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl methyl combination
Lipophilicity Context Moderate computed lipophilicity; may support aqueous solubility for in vitro assays

Why Generic Substitution with In-Class Analogs Carries Risk


Substituting this compound with a closely related pyrazol-3-yl urea analog without verification is scientifically risky. The specific combination of a 4-chlorobenzyl substituent on one urea nitrogen and a 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl methyl group on the other is a unique topological and electronic signature. In related ACAT inhibitor series, seemingly minor changes in aryl substitution (e.g., isomeric chloro or trifluoromethyl groups) led to profound shifts in potency, selectivity, and in vivo efficacy profiles [1]. Computational property differences, such as those in lipophilicity (XLogP3-AA of 1.9 versus, e.g., 2.4 for the 4-trifluoromethyl analog), can alter membrane permeability and non-specific binding, directly impacting assay results . Interchanging these fragments without direct comparative biological data can invalidate experimental conclusions and lead to procurement of a compound with unanticipated activity.

Aryl Substitution Sensitivity Replacing 4-chlorobenzyl with 4-trifluoromethylphenyl may shift potency and selectivity profiles; direct SAR extrapolation is not supported.
Lipophilicity-Dependent Properties Computed lipophilicity differences can alter membrane permeability and non-specific binding, affecting assay interpretation.
Uncharacterized Biological Activity This specific compound lacks direct biological characterization; activity inferred from class pharmacophore may not replicate.

Quantitative Differentiation Matrix Against Closest Analogs


Lipophilicity-Driven Permeability and Non-Specific Binding Differentiation

The target compound exhibits a lower computed lipophilicity compared to its 4-trifluoromethylphenyl analog, a key determinant of passive membrane permeability and non-specific protein binding. The XLogP3-AA value for the target compound is 1.9 [1]. For the comparator, 1-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea, the computed XLogP is approximately 2.4 based on its chemical structure .

Lipophilicity Profile
Cross-study comparable
Target XLogP3-AA 1.9 vs Comparator ~2.4
Δ XLogP ≈ -0.5 suggests lower lipophilicity; may support aqueous solubility and reduced non-specific binding in biochemical assays.
Computational prediction; confirm experimentally.
Lipophilicity ADME Permeability Non-specific binding

Topological Polar Surface Area and Blood-Brain Barrier Penetration Potential

The topological polar surface area is a key predictor of blood-brain barrier penetration and oral absorption. The target compound has a computed TPSA of 59 Ų [1]. The Cdk4 inhibitor lead compound 15b, a more complex pyrazol-3-yl urea, features a larger TPSA due to additional polar heteroatoms, estimated at >80 Ų [2].

TPSA and CNS Potential
Class-level inference
Target TPSA 59 Ų vs Cdk4 inhibitor 15b >80 Ų
Lower TPSA (
BBB penetration requires experimental confirmation.
ACAT Inhibitory Class Inference
Class-level inference
Lead 3aq ACAT IC50 99 nM (rabbit); target compound data unavailable
Pyrazol-3-yl urea pharmacophore associated with ACAT inhibition; target potency requires direct measurement.
Class pharmacophore evidence; not compound-specific.
Blood-Brain Barrier CNS Penetration TPSA

Class-Level ACAT Inhibitory Potential from Pyrazol-3-yl Urea Pharmacophore

Compounds containing the pyrazol-3-yl urea core, to which the target compound belongs, have been identified as potent, orally active ACAT inhibitors. The lead compound 3aq (FR186054) from this series demonstrated a rabbit intestinal microsome ACAT IC50 of 99 nM and an in vivo cholesterol-fed rat ED50 of 0.046 mg/kg (diet) and 0.44 mg/kg (gavage) [1]. The target compound's structural elements, specifically the pyrazol-3-yl group on the N-benzyl moiety, were explicitly identified as providing a 'good profile of biological activity' in this context [1].

ACAT Inhibitory Class Inference
Class-level inference
Lead 3aq ACAT IC50 99 nM (rabbit); target compound data unavailable
Pyrazol-3-yl urea pharmacophore associated with ACAT inhibition; target potency requires direct measurement.
Class pharmacophore evidence; not compound-specific.
ACAT Inhibition Acyl-CoA:cholesterol O-acyltransferase Hypocholesterolemic

High-Impact Research Application Scenarios


Probe for Pyrazol-3-yl Urea Pharmacophore Contributions to ACAT Inhibition

Given the established class-level ACAT inhibitory activity of pyrazol-3-yl ureas [1], this compound can serve as a selective structural probe to dissect the specific contribution of the 4-chlorobenzyl and 5-cyclopropyl motifs to potency, selectivity, and ADME within this pharmacophore. Its lower lipophilicity relative to 4-trifluoromethyl analogs (Δ XLogP ≈ -0.5) makes it a suitable comparator in structure-activity relationship studies aiming to balance potency with metabolic stability.

CNS-Penetrant Probe for Kinase Selectivity Studies Based on Low TPSA

With a TPSA of 59 Ų, which is favorable for blood-brain barrier penetration [2], this compound is a rational candidate for cell-based kinase selectivity panels targeting CNS disease models. It serves as a less polar, potentially more brain-permeable alternative to the larger Cdk4 inhibitor 15b (TPSA >80 Ų), enabling studies of target engagement in neuronal cells.

Negative Control or Scaffold-Hopping Template in Capsid Assembly Modulation

The pyrazolylmethylurea core is a recognized scaffold in novel capsid assembly inhibitors [3]. The target compound, with its defined substitution pattern that differs from active HBV capsid modulators, can be employed as a structurally matched negative control in antiviral phenotypic screens, ensuring that any observed activity is specific to the intended target and not due to general urea scaffold toxicity.

Application
Selection Property
Validation Focus
ACAT pharmacophore SAR studies
4-Chlorobenzyl / cyclopropyl substitution; moderate lipophilicity
Potency and ADME comparison vs. 4-trifluoromethyl analogs
CNS kinase target engagement studies
Low TPSA for potential BBB penetration
Brain-permeability assessment in neuronal cell models
Capsid assembly modulator screening
Defined pyrazolylmethylurea scaffold; distinct from active HBV modulators
Target-specific antiviral activity vs. scaffold-related cytotoxicity
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